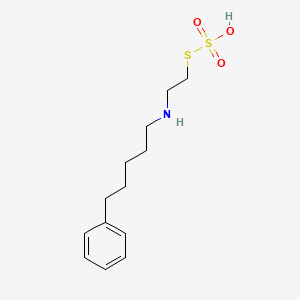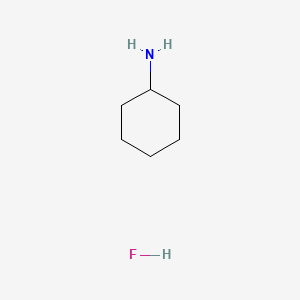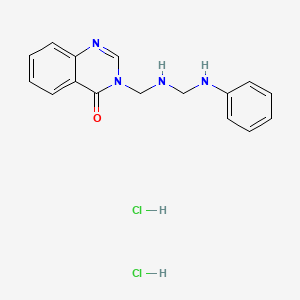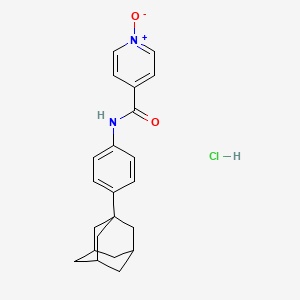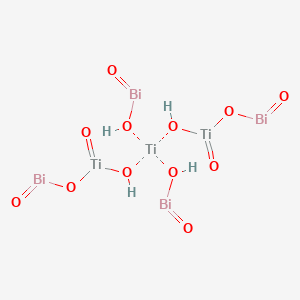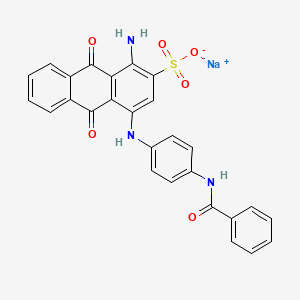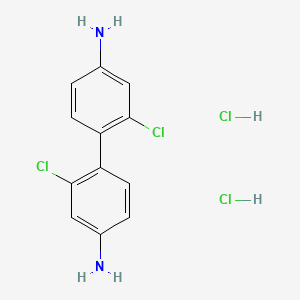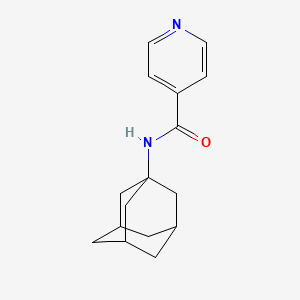
N-(1-Adamantyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)pyridine-4-carboxamide is a synthetic compound characterized by the presence of an adamantyl group attached to a pyridine ring via a carboxamide linkage The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)pyridine-4-carboxamide typically involves the reaction of 1-adamantylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidative conditions, leading to the formation of adamantyl ketones or alcohols.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Adamantyl ketones or alcohols.
Reduction: Adamantylamine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(1-adamantyl)pyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of antiviral, antibacterial, and anticancer agents due to its unique structural features.
Materials Science: Used in the synthesis of novel polymers and materials with enhanced thermal stability and mechanical properties.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)pyridine-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group but different pharmacological properties.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with structural similarities but distinct biological effects.
Uniqueness
N-(1-adamantyl)pyridine-4-carboxamide stands out due to the presence of the pyridine ring, which imparts unique electronic properties and reactivity compared to other adamantyl-containing compounds. This makes it a versatile scaffold for the development of new chemical entities with diverse applications.
Propriétés
Numéro CAS |
24813-24-9 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
N-(1-adamantyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |
Clé InChI |
ZYHRNAFWSGXHDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
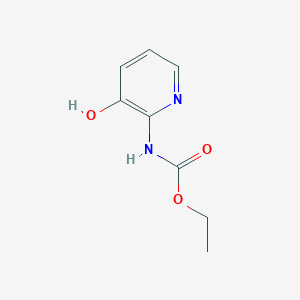
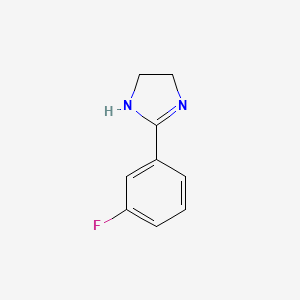
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
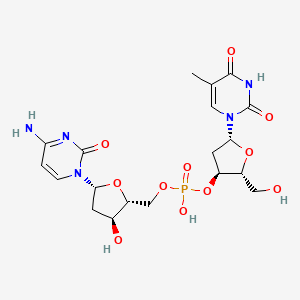

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
